3-((Dimethylamino)methyl)aniline dihydrochloride
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Overview
Description
3-((Dimethylamino)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C9H15ClN2This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)aniline dihydrochloride typically involves the alkylation of aniline with dimethylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly nitration, to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
3-((Dimethylamino)methyl)aniline dihydrochloride is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar chemical properties.
4-((Diethylamino)methyl)aniline hydrochloride: Another derivative with a slightly different structure
Uniqueness
3-((Dimethylamino)methyl)aniline dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various scientific research applications .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-4-3-5-9(10)6-8;;/h3-6H,7,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNOMAODIREJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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